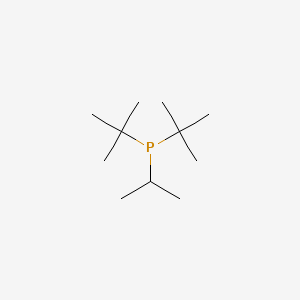

Di-tert-butyl(isopropyl)phosphine

Descripción general

Descripción

Di-tert-butyl(isopropyl)phosphine is a type of phosphine ligand . It is used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .

Synthesis Analysis

The synthesis of Di-tert-butyl(isopropyl)phosphine involves the reaction of the phosphine with hydrochloric acid and toluene. The mixture is stirred, and the aqueous layer and the toluene layer are separated off. The toluene layer is then determined by gas chromatography, yielding di-t-butylphosphine in 25% yield .Molecular Structure Analysis

The molecular formula of Di-tert-butyl(isopropyl)phosphine is C11H25P . It has an average mass of 188.290 Da and a mono-isotopic mass of 188.169388 Da .Chemical Reactions Analysis

Tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions . They are used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .Physical And Chemical Properties Analysis

Di-tert-butyl(isopropyl)phosphine has a boiling point of 213.8±9.0 °C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 84.4±25.0 °C .Aplicaciones Científicas De Investigación

Organometallic Synthetic and Catalytic Applications

Di-tert-butylphosphine is a bulky secondary phosphine ligand diluted in toluene, which is used in many organometallic synthetic and catalytic applications . This compound plays a crucial role in the synthesis of various organometallic compounds.

Ligand Synthesis

Di-tert-butylphosphine can be used in the synthesis of a variety of ligands, such as Q-Phos . These ligands are used for C-N, C-O, and C-C bond-forming cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .

Buchwald-Hartwig Cross Coupling Reaction

Di-tert-butylphosphine is used as a ligand in Buchwald-Hartwig Cross Coupling Reaction . This reaction is used for the formation of carbon-nitrogen bonds.

Heck Reaction

In the Heck Reaction, di-tert-butylphosphine is used as a ligand . The Heck reaction is a type of chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Suzuki-Miyaura Coupling

Di-tert-butylphosphine is used as a ligand in the Suzuki-Miyaura Coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds.

Transition Metal-Catalyzed Reactions

Di-tert-butylphosphine plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Mecanismo De Acción

Target of Action

Di-tert-butyl(isopropyl)phosphine, also known as DI-T-BUTYL(I-PROPYL)PHOSPHINE, is a type of phosphine ligand . Phosphine ligands are molecules that can bind to a central metal atom to form a coordination complex . They play a key role in stabilizing and activating the central metal atom .

Mode of Action

The compound interacts with its targets, primarily metal atoms, through the phosphorus atom . It forms a coordination complex with the metal atom, which can then participate in various chemical reactions . The bulky nature of the di-tert-butyl(isopropyl)phosphine molecule can influence the steric environment around the metal atom, affecting the reactivity of the complex .

Biochemical Pathways

Di-tert-butyl(isopropyl)phosphine is used in cross-coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst . The compound can be used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .

Pharmacokinetics

As a phosphine ligand, its bioavailability and distribution within a system would largely depend on the properties of the coordination complex it forms .

Result of Action

The primary result of di-tert-butyl(isopropyl)phosphine’s action is the formation of new chemical bonds through cross-coupling reactions . This can lead to the synthesis of a variety of complex organic compounds .

Action Environment

The action of di-tert-butyl(isopropyl)phosphine can be influenced by various environmental factors. For instance, it is air-sensitive, indicating that it may react with oxygen or moisture in the air . Additionally, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture .

Safety and Hazards

Direcciones Futuras

The use of tertiary phosphines, including Di-tert-butyl(isopropyl)phosphine, in radical generation and reactions is a relatively less explored area . Future research could focus on exploring these applications further, potentially leading to the development of novel catalytic activation modes and functional molecules for applications in various fields .

Propiedades

IUPAC Name |

ditert-butyl(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25P/c1-9(2)12(10(3,4)5)11(6,7)8/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCJLPZCUKMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947895 | |

| Record name | Di-tert-butyl(propan-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl(isopropyl)phosphine | |

CAS RN |

25032-49-9 | |

| Record name | Di-tert-butyl(propan-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

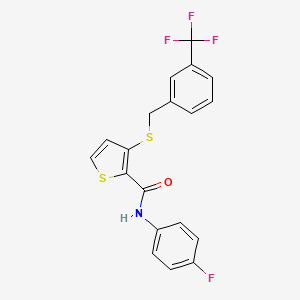

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)

![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)